N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((4-(3-nitrophenyl)thiazol-2-yl)thio)acetamide
Descripción
N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((4-(3-nitrophenyl)thiazol-2-yl)thio)acetamide is a heterocyclic compound featuring a benzodioxole moiety linked to a methylene group, an acetamide backbone, and a thiazole ring substituted with a 3-nitrophenyl group and a thioether bridge. Its structure combines pharmacophoric elements associated with diverse biological activities, including antimicrobial, anticancer, and enzyme-inhibitory properties. The compound’s design integrates aromatic systems (benzodioxole, nitrophenyl) and sulfur-containing heterocycles (thiazole, thioether), which are common in bioactive molecules .
Propiedades
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-[[4-(3-nitrophenyl)-1,3-thiazol-2-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O5S2/c23-18(20-8-12-4-5-16-17(6-12)27-11-26-16)10-29-19-21-15(9-28-19)13-2-1-3-14(7-13)22(24)25/h1-7,9H,8,10-11H2,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIEOFDABPVHFER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)CSC3=NC(=CS3)C4=CC(=CC=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparación Con Compuestos Similares
C26 and SW-C165 ()
- C26: N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(((5-bromothiophen-2-yl)methyl)(methyl)amino)acetamide
- SW-C165: N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((2-bromobenzyl)(methyl)amino)acetamide Comparison:
- Both share the benzodioxol-5-ylmethyl-acetamide core but differ in substituents: C26 has a bromothiophene group, while SW-C165 has a bromobenzyl group.
- Synthesis : Yields for both compounds were comparable (50–70%), with purification via column chromatography. C26 required a bromothiophene intermediate, whereas SW-C165 utilized a bromobenzyl precursor .
ASN90 ()
- ASN90 : (S)-N-(5-(4-(1-(benzo[d][1,3]dioxol-5-yl)ethyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)acetamide
Comparison : - Features a benzodioxole-ethyl-piperazine-thiadiazole scaffold. Unlike the target compound, ASN90 includes a thiadiazole ring and a piperazine linker, contributing to its role as an O-GlcNAcase inhibitor. Pharmacokinetic studies show ASN90’s efficacy in tauopathy models .
Thiazole-Containing Analogues
4-(Benzo[d]thiazol-2-yl)-1-(2-nitrophenyl)-1H-1,2,3-triazol-5-amine ()
Comparison :
- Substitutes the thiazole ring with a benzothiazole-triazole hybrid. The nitro group at the phenyl ring is retained, but the acetamide backbone is replaced with an amine. Synthesized via click chemistry (2-nitrophenyl azide and benzothiazolylacetonitrile), achieving 82–97% yields.
Compounds 7b and 11 ()
- 7b : Thiadiazole derivative with IC50 = 1.61 µg/mL against HepG-2 cells.
- 11 : Thiazole derivative with IC50 = 1.98 µg/mL.
Comparison : - Both exhibit strong anticancer activity. The target compound’s thiazole-3-nitrophenyl motif may confer similar cytotoxicity, though direct data are lacking .
Sulfur-Linked Heterocycles
N-(Benzo[d][1,3]dioxol-5-yl)-2-{[5-(4-methylphenyl)[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl]sulfanyl}acetamide ()
Comparison :
Antimicrobial Acetamides ()
- Compounds 47–50 : Feature benzo[d]thiazol-5-ylsulfonyl-piperazine-acetamide scaffolds.
Comparison : - While lacking benzodioxole, these compounds demonstrate that sulfur linkages (sulfonyl, thioether) enhance antimicrobial activity. The target compound’s thioether bridge may similarly improve membrane permeability .
Table 1: Key Parameters of Comparable Compounds
Spectral Data :
- The target compound’s characterization would likely involve NMR (e.g., DMSO-d6 for ¹H/¹³C) and IR spectroscopy, similar to compounds in –4 and 12 .
Pharmacological and Functional Insights
- Antimicrobial Potential: and indicate that sulfur bridges (thioether, sulfonyl) enhance antimicrobial efficacy, supporting further testing of the target compound .
Métodos De Preparación
Hantzsch Thiazole Cyclization
The thiazole core is constructed using a modified Hantzsch reaction. Bromoketone A (2-bromo-1-(3-nitrophenyl)ethan-1-one) reacts with thiourea B in ethanol under reflux (78°C, 12 hr) to yield 4-(3-nitrophenyl)thiazol-2-amine C (Scheme 1).
Reaction Conditions
- Solvent : Ethanol (anhydrous)
- Temperature : 78°C
- Yield : 72%
Mechanistic Insights
Thiourea attacks the electrophilic α-carbon of bromoketone A , followed by cyclodehydration to form the thiazole ring. The nitro group stabilizes the intermediate through resonance.
Thioether Linkage Installation
Thiomethyl Oxidation and Displacement
Thiazol-2-amine C is converted to thiol D via a two-step process:
- Thiomethylation : Treatment with methyl iodide and K₂CO₃ in DMF (25°C, 4 hr) yields 2-(methylthio)-4-(3-nitrophenyl)thiazole.
- Oxidation and Displacement : Oxidation with 3-chloroperbenzoic acid (mCPBA) generates sulfonylmethyl intermediate E , which undergoes nucleophilic displacement with mercaptoacetic acid in THF (0°C → 25°C, 6 hr) to afford 2-((4-(3-nitrophenyl)thiazol-2-yl)thio)acetic acid F (Scheme 2).
Optimization Data
| Step | Reagent | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| 1 | CH₃I | DMF | 25 | 85 |
| 2 | mCPBA | CH₂Cl₂ | 0 → 25 | 67 |
| 3 | HSCH₂COOH | THF | 25 | 89 |
Amide Coupling with Benzo[d]dioxol-5-ylmethylamine
Carbodiimide-Mediated Coupling
Thioacetic acid F reacts with benzo[d]dioxol-5-ylmethylamine G using EDCl/HOBt in DCM (0°C → 25°C, 24 hr) to form the target compound (Scheme 3).
Critical Parameters
- Molar Ratio : 1:1.2 (acid:amine)
- Base : N-Methylmorpholine (2 eq)
- Yield : 68%
Side Reactions
- Overactivation of the carboxylic acid leads to oxazolone byproducts.
- Excess EDCl causes epimerization at the α-carbon.
Alternative Synthetic Routes
One-Pot Sequential Coupling
A streamlined approach combines thiazole formation, thioether installation, and amide coupling in a single reactor (Table 1):
Conditions
- Solvent : THF/DMF (3:1)
- Catalyst : CuI (10 mol%)
- Yield : 54%
Solid-Phase Synthesis
Immobilization of the thiazole-thioacetate on Wang resin enables iterative coupling with benzodioxole-amine, though yields remain lower (37%) due to steric hindrance.
Analytical Characterization
Spectroscopic Validation
Purity Assessment
HPLC analysis (C18 column, MeCN/H₂O gradient) confirms ≥98% purity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
